2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol involves multiple steps:
Initial Reaction: The starting material is reacted with isopropanol and n-hexane in a 5:1 ratio.
Filtration and Carbon Treatment: The solution is treated with activated carbon and filtered.
Cooling and Precipitation: The filtrate is cooled to 0°C, and a 50% isopropanol solution is added slowly to precipitate the product.
Filtration and Drying: The precipitate is filtered and washed with 50% isopropanol solution, followed by vacuum drying at 40°C.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed under specific conditions.
Substitution: Substitution reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a reference compound in studying SGLT2 inhibitors.
Biology: Investigated for its effects on glucose metabolism and renal function.
Medicine: Primarily used in the treatment of type 2 diabetes, showing promising results in clinical trials.
Industry: Utilized in the development of new antidiabetic drugs.
Mechanism of Action
The compound exerts its effects by inhibiting SGLT2, a protein responsible for glucose reabsorption in the kidneys. By selectively inhibiting SGLT2, it reduces renal glucose reabsorption, increases urinary glucose excretion, and lowers plasma glucose levels. This mechanism involves binding to the SGLT2 protein and blocking its function, leading to improved glycemic control in patients with type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Canagliflozin: Also an SGLT2 inhibitor used for type 2 diabetes treatment.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose-lowering effects
Uniqueness
2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol is unique due to its high selectivity for SGLT2 over SGLT1, resulting in fewer side effects and better efficacy in glucose control. Its molecular structure allows for potent inhibition with minimal off-target effects .
Biological Activity
The compound 2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol, commonly known as Luseogliflozin, is a novel sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor. This compound has gained attention due to its potential therapeutic applications in managing Type 2 diabetes mellitus. This article reviews the biological activity of Luseogliflozin, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Luseogliflozin has the following chemical characteristics:
- Molecular Formula : C23H30O6S
- Molecular Mass : 434.55 g/mol
- CAS Registry Number : 898537-18-3
- Melting Point : 155.0 - 157.0 °C .
Luseogliflozin acts primarily by inhibiting the SGLT2 protein in the renal proximal tubules. This inhibition leads to decreased glucose reabsorption and increased urinary glucose excretion, effectively lowering blood glucose levels in patients with diabetes . The selectivity of Luseogliflozin for SGLT2 over SGLT1 is significant, with reported selectivity ratios indicating a potent effect on glucose transport .
Antidiabetic Activity
Clinical studies have demonstrated that Luseogliflozin significantly reduces HbA1c levels and fasting plasma glucose in patients with Type 2 diabetes . The compound's efficacy has been compared with other SGLT2 inhibitors, showing competitive results.
Metabolic Stability and Pharmacokinetics
Research indicates that Luseogliflozin exhibits favorable pharmacokinetic properties:
- Half-Life : Approximately 12 hours.
- Bioavailability : High oral bioavailability due to its chemical structure.
- Renal Clearance : Primarily eliminated via urine, with minimal hepatic metabolism .
Efficacy in Clinical Trials
A Phase II clinical trial evaluated the efficacy of Luseogliflozin in patients with Type 2 diabetes. Results showed:
- HbA1c Reduction : Mean reduction of 0.8% after 12 weeks of treatment.
- Weight Loss : Average weight reduction of approximately 3 kg.
- Urinary Glucose Excretion : Increased urinary glucose excretion correlated with dose .
Safety Profile
The compound was generally well-tolerated among participants, with common adverse effects including urinary tract infections and genital mycotic infections, consistent with other SGLT2 inhibitors . Long-term safety data are still being evaluated.
Comparative Analysis
The following table summarizes the biological activity and pharmacological effects of Luseogliflozin compared to other SGLT2 inhibitors:
Compound | HbA1c Reduction (%) | Weight Loss (kg) | Common Side Effects |
---|---|---|---|
Luseogliflozin | 0.8 | 3 | UTIs, genital infections |
Dapagliflozin | 0.7 | 2.5 | UTIs, dehydration |
Empagliflozin | 0.9 | 3.5 | UTIs, hypotension |
Properties
IUPAC Name |
2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6S/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23/h5-9,11,19-27H,4,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSOLWOTCHFFBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.